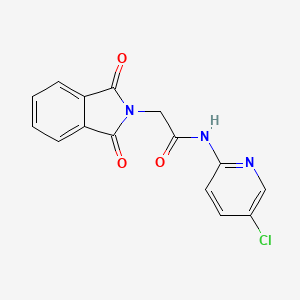

![molecular formula C26H23FN2O3 B5554519 3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5554519.png)

3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of dibenzo[b,e][1,4]diazepin-1-ones involves condensation and cyclization reactions. For instance, compounds similar to the one have been synthesized through the condensation of 3-{[4-(o-; m-; p-methoxy)phenylthio]-1,2-phenylenediamine}-5,5-dimethyl-2-cyclohexenone with benzaldehyde derivatives, followed by cyclization (Cortéas et al., 2002). These reactions typically yield a variety of dibenzo[d,e][1,4]diazepin-1-ones with different substituents on the phenyl rings.

Molecular Structure Analysis

The molecular structure of dibenzo[b,e][1,4]diazepin-1-ones is characterized by a tricyclic core consisting of two benzene rings fused to a seven-membered diazepine ring. This unique structure contributes to the compound's chemical properties and reactivity. The position and nature of substituents on the phenyl rings can significantly influence the compound's molecular conformation and electronic properties.

Chemical Reactions and Properties

Dibenzo[b,e][1,4]diazepin-1-ones undergo various chemical reactions, including alkylation, acetylation, and nitrosation, demonstrating their reactive nature (Chechina et al., 2015). These reactions are crucial for modifying the compound's chemical structure and potentially altering its pharmacological profile.

Physical Properties Analysis

The physical properties of dibenzo[b,e][1,4]diazepin-1-ones, such as melting point, solubility, and crystalline structure, are influenced by the molecular structure and the nature of substituents. For example, the crystal structure of similar compounds has been determined by X-ray single-crystal diffraction, providing insights into the compound's conformation and intermolecular interactions (Wang et al., 2014).

Scientific Research Applications

Efficient Synthesis and Spectroscopy

An efficient synthesis process for creating new derivatives of dibenzo[b,e][1,4]diazepin-1-ones, including the specified compound, has been developed. This process aims at exploring the compounds' possible biological and pharmacological activities, particularly focusing on anticonvulsant and schizophrenia treatments in the central nervous system (CNS). The structure of these compounds is confirmed through various spectroscopic methods, indicating a focused interest in their potential CNS applications without delving into specifics of drug usage or side effects (Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes, 2007).

Radioligand Evaluation for Imaging Central Norepinephrine Transporters

In another study, derivatives related to the compound were synthesized and evaluated as potential radioligands for imaging central norepinephrine transporters (NET) with positron emission tomography (PET). This research aims at providing tools for better understanding and diagnosing conditions related to norepinephrine system dysfunction, focusing on the utility in medical imaging rather than therapeutic applications (Schou et al., 2006).

Analgesic Activity Exploration

A synthesis method for 11-substituted derivatives of the specified compound demonstrated moderate analgesic activity, highlighting the compound's potential in pain management research. This line of inquiry focuses on the synthesis and initial biological evaluation of these compounds, avoiding discussions on dosage and side effects (Matsuo, Yoshida, Ohta, & Tanaka, 1985).

Photochemical Reactions and Solvent Optimization for Antimicrobial Agents

Further research involved the synthesis of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol under different solvent conditions, indicating a potent antimicrobial agent. This study showcases the compound's utility in creating new antimicrobial agents through solvent optimization, focusing on the chemistry rather than direct pharmaceutical application (Kottapalle & Shinde, 2021).

properties

IUPAC Name |

9-(4-fluorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN2O3/c1-32-24-14-16(8-11-22(24)30)26-25-21(28-19-4-2-3-5-20(19)29-26)12-17(13-23(25)31)15-6-9-18(27)10-7-15/h2-11,14,17,26,28-30H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQKAUBNQMTHIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)F)NC5=CC=CC=C5N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

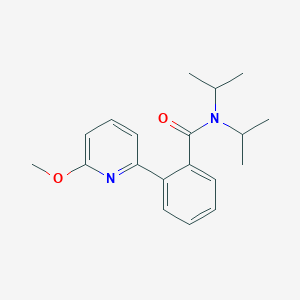

![3-isopropyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5554438.png)

![3-(1-methyl-2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}ethoxy)pyridine dihydrochloride](/img/structure/B5554442.png)

![2-(3-methoxypropyl)-9-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554474.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554484.png)

![ethyl 2-(2-furoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5554491.png)

![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554496.png)

![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5554498.png)

![4-(3-chlorobenzyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5554520.png)

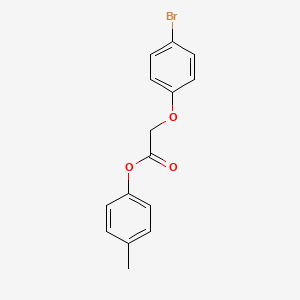

![1-(4-methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone](/img/structure/B5554524.png)

![N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide](/img/structure/B5554528.png)

![2-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-5-(dimethylamino)pyridazin-3(2H)-one](/img/structure/B5554535.png)